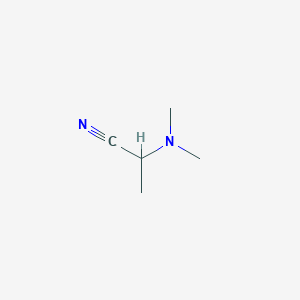
2-(Dimethylamino)propanenitrile
Übersicht
Beschreibung
2-(Dimethylamino)propanenitrile is a chemical compound with the molecular formula C5H10N2. It has an average mass of 98.146 Da and a monoisotopic mass of 98.084396 Da .
Synthesis Analysis
The synthesis of compounds similar to 2-(Dimethylamino)propanenitrile, such as 3-(dialkylamino)-2-hydroxypropyl 4-[(alkoxycarbonyl)amino]benzoates and their quaternary ammonium salts, has been reported. The final step of synthesis of quaternary ammonium salts was carried out by microwave-assisted synthesis . Another synthetic process involves taking dimethylethanolamine as a raw material and carrying out a chlorination reaction between the dimethylethanolamine and thionyl chloride .Molecular Structure Analysis
The molecular structure of 2-(Dimethylamino)propanenitrile includes a total of 16 bonds; 6 non-H bonds, 1 multiple bond, 1 rotatable bond, 1 triple bond, 1 tertiary amine (aliphatic), and 1 nitrile (aliphatic) .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(Dimethylamino)propanenitrile include a density of 0.9±0.1 g/cm3, a boiling point of 145.6±13.0 °C at 760 mmHg, a vapour pressure of 4.8±0.3 mmHg at 25°C, and a flash point of 38.8±9.1 °C .Wissenschaftliche Forschungsanwendungen
Inhibition of Pathogenic Bacteria
- Field : Microbiology
- Application : DMAEMA has been used in the creation of protonated polymers, which have proven to be efficient agents against several microbial pathogens .
- Method : The polymers were created using free-radical polymerization, with several parameters including the effect of crosslinking monomer, medium composition, solvency and polarity, and type and concentration of initiator and stabilizer .
- Results : The study found that these polymers inhibit the growth of both harmful Gram-negative and Gram-positive bacteria .
Adsorption of Chromium (VI)
- Field : Environmental Science
- Application : DMAEMA-based polymers have been used for the adsorption of Chromium (VI), a heavy metal pollutant .
- Method : The polymers were synthesized via atom transfer radical polymerization (ATRP) process .
- Results : The study found that these polymers could adsorb Cr (VI) due to strong electrostatic interactions between its tertiary amines and Cr (VI) .
Synthesis of Block Copolymers
- Field : Polymer Chemistry
- Application : DMAEMA is used for a wide range of applications, often involving the synthesis of block copolymers .
- Method : The polymers were prepared by atom transfer radical polymerization (ATRP), with a focus on end group analysis .
- Results : The detailed characterization allowed for an estimation of the preserved chain end functionality (CEF) of PDMAEMA .
Gene Delivery
- Field : Biotechnology
- Application : DMAEMA and its copolymers are able to form electrostatic complexes with anionic biomacromolecules, such as DNA and RNA, and are often used for gene delivery .
- Method : The method involves synthesizing a crosslinked PDMAEMA nanogel loaded with the genetic material .
- Results : The results of this application are not specified in the source .
Ocular Drug Delivery
- Field : Biomedicine
- Application : A crosslinked PDMAEMA nanogel loaded with pilocarpine hydrochloride served as an ocular drug delivery system .
- Method : The method involves synthesizing a crosslinked PDMAEMA nanogel loaded with the drug .
- Results : The results of this application are not specified in the source .
Anticancer Therapy
- Field : Oncology
- Application : Thermosensitive and crosslinked PDMAEMA nanogel was exploited in anticancer therapy as a drug delivery system of doxorubicin .
- Method : The method involves synthesizing a thermosensitive and crosslinked PDMAEMA nanogel loaded with the anticancer drug .
- Results : The results of this application are not specified in the source .
Synthesis of Amphiphilic Block Copolymers
- Field : Polymer Chemistry
- Application : DMAEMA is used as a starting material in the synthesis of amphiphilic block copolymers .
- Method : The method involves initiating DMAEMA via atom transfer radical polymerization (ATRP) process .
- Results : The results of this application are not specified in the source .
Inhibition of Pathogenic Bacteria
- Field : Microbiology
- Application : PDMAEMA linear polymer and its copolymers inhibit the growth of both harmful Gram-negative and Gram-positive bacteria .
- Method : The method involves fabricating high-quality poly [2-(dimethylamino)ethyl methacrylate-co-ethylene dimethacrylate] (PDMAEMA-EDMA) nanogel .
- Results : The quaternized PDMAEMA-EDMA nanogel acted as an effective bactericidal agent against both tested bacteria .
Safety And Hazards
Eigenschaften
IUPAC Name |
2-(dimethylamino)propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2/c1-5(4-6)7(2)3/h5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQJKKKULUSFWSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90276939 | |
| Record name | 2-(dimethylamino)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90276939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Dimethylamino)propanenitrile | |
CAS RN |
5350-67-4 | |
| Record name | NSC53 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(dimethylamino)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90276939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Dimethylamino)propanenitrile | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6E3RYM5XQQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzenepropanamide, N-[4-[[(4-methylphenyl)(3-phenylpropyl)amino]sulfonyl]phenyl]-beta-oxo-](/img/structure/B1615744.png)

![9,10-Anthracenedione, 1,5-bis[(4-butylphenyl)amino]-](/img/structure/B1615746.png)


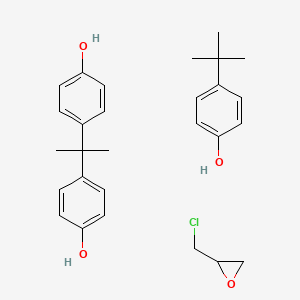
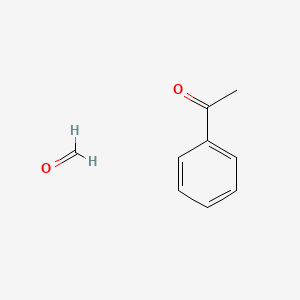
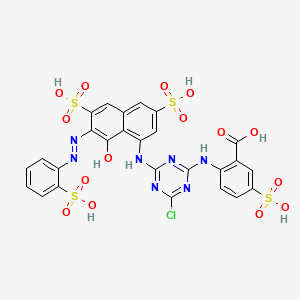
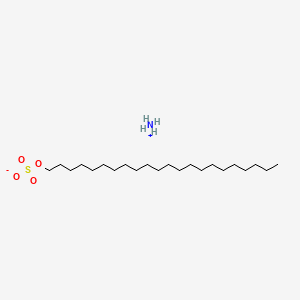
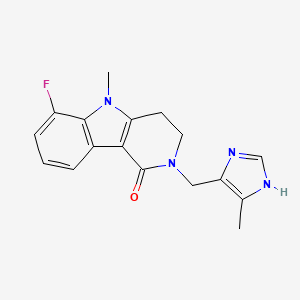

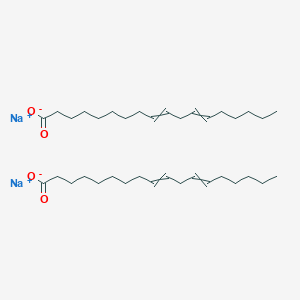
![Thiazolium, 3-ethyl-4,5-dihydro-2-[2-(phenylamino)ethenyl]-, iodide](/img/structure/B1615761.png)
